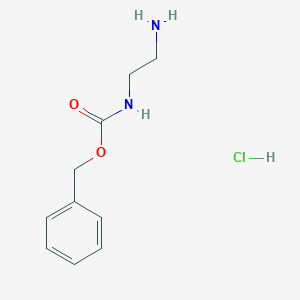

Benzyl N-(2-aminoethyl)carbamate hydrochloride

Description

Properties

IUPAC Name |

benzyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLKQXIAPAAIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507811 | |

| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18807-71-1 | |

| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl N-(2-aminoethyl)carbamate hydrochloride synthesis and properties

An In-Depth Technical Guide to Benzyl N-(2-aminoethyl)carbamate Hydrochloride: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (also known as N-Cbz-ethylenediamine hydrochloride), a critical building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental properties, detail a robust synthetic protocol with mechanistic insights, and discuss its applications in drug discovery and development.

Introduction: The Strategic Importance of Mono-Protected Diamines

Symmetrical diamines, such as ethylenediamine, are potent nucleophiles at both ends. In multi-step synthesis, selectively functionalizing only one of the two amino groups is a common and critical challenge. Uncontrolled reactions can lead to a mixture of di-substituted products and unreacted starting material, significantly complicating purification and reducing the yield of the desired mono-substituted product.

This compound is a valuable solution to this problem. It is a derivative of ethylenediamine in which one amino group is "protected" by a benzyloxycarbonyl (Cbz or Z) group, while the other is available as a free primary amine (protonated in its hydrochloride salt form). This differential protection makes it an ideal bifunctional linker, allowing chemists to introduce an ethylamine moiety onto a molecule of interest with precision. The Cbz group is renowned for its stability across a wide range of reaction conditions, yet it can be cleanly removed when desired, typically through catalytic hydrogenolysis.[1][2] This combination of stability and selective reactivity underpins its utility for researchers, particularly those in drug development.[3][4]

Physicochemical and Spectroscopic Properties

The hydrochloride salt form of Cbz-protected ethylenediamine enhances its stability and handling characteristics, rendering it a readily weighable, crystalline solid.[3] Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | benzyl N-(2-aminoethyl)carbamate;hydrochloride | [5] |

| Synonyms | N-Cbz-ethylenediamine hydrochloride, Z-EDA HCl | [5][6] |

| CAS Number | 18807-71-1 (Note: 72080-83-2 is also cited for this structure) | [5][7] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [5][6] |

| Molecular Weight | 230.69 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder/solid | |

| Melting Point | 169-172 °C | [6][7] |

| Solubility | Soluble in water | [6] |

| Storage | Room temperature, sealed in a dry, dark place | [6] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical suppliers and databases to confirm structural integrity.[8]

Synthesis and Mechanism: A Strategy of Orthogonal Protection

The synthesis of this compound is a prime example of leveraging orthogonal protecting group strategies. A common and efficient method involves the selective deprotection of a differentially protected ethylenediamine precursor, namely Benzyl tert-butyl ethane-1,2-dicarbamate.

In this precursor, one amine is protected by Cbz, and the other by a tert-butyloxycarbonyl (Boc) group. The Cbz group is stable to acidic conditions, while the Boc group is specifically designed to be labile under these conditions.[1] This difference in chemical stability allows for the precise removal of the Boc group, leaving the Cbz group intact and yielding the desired mono-protected product.

Synthetic Pathway Visualization

The overall transformation is illustrated below.

Caption: Synthetic route via selective acidic deprotection.

Mechanistic Rationale

The choice of hydrochloric acid (often in an organic solvent like ethyl acetate or methanol) is deliberate. The mechanism proceeds as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by HCl. This makes the carbonyl carbon more electrophilic.

-

Tert-butyl Cation Departure: The stable tert-butyl cation cleaves off, facilitated by the formation of an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid rapidly decomposes into carbon dioxide and the free primary amine.

-

Salt Formation: The newly liberated primary amine is immediately protonated by the excess HCl in the reaction mixture to form the stable hydrochloride salt.

The Cbz group remains unaffected because its cleavage requires different conditions, typically catalytic hydrogenation (e.g., H₂/Pd-C), which is an orthogonal deprotection strategy.[1]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods.[7]

Materials:

-

Benzyl tert-butyl ethane-1,2-dicarbamate (1.0 eq)

-

Methanol (or Dichloromethane)

-

Hydrochloric acid solution (e.g., 4M HCl in Dioxane, or concentrated HCl in Ethyl Acetate)

-

Diethyl ether (for precipitation/washing)

Procedure:

-

Dissolution: Dissolve Benzyl tert-butyl ethane-1,2-dicarbamate (e.g., 5.0 g, 1 eq) in a suitable solvent like methanol (e.g., 30 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Cool the solution in an ice bath (0 °C). Slowly add the hydrochloric acid solution (e.g., 1.2-2.0 eq) dropwise while stirring. Causality Note: The exothermic nature of the acid addition and the initial reaction necessitates cooling to maintain control and prevent potential side reactions.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Isolation: Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator. This will often result in the precipitation of the product as a white solid.

-

Purification: Triturate the resulting solid with a non-polar solvent like diethyl ether to wash away any non-polar impurities. Filter the solid using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under high vacuum.

-

Characterization: Confirm the identity and purity of the obtained this compound via ¹H NMR spectroscopy and melting point analysis. The expected melting point is in the range of 169-172 °C.[3][7]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for introducing a protected aminoethyl functional group.[3]

A Versatile Chemical Building Block

The free primary amine (as its hydrochloride salt) is a nucleophile that can readily participate in a wide array of chemical transformations, including:

-

Amide bond formation: Acylation with carboxylic acids, acid chlorides, or activated esters.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea and Thiourea synthesis: Reaction with isocyanates or isothiocyanates.

Once the desired modification is made to the primary amine, the Cbz group on the other end can be selectively removed via hydrogenolysis to reveal a new primary amine for further functionalization, enabling the synthesis of complex molecules.

Role in Medicinal Chemistry

Carbamates are a key structural motif in many approved drugs, valued for their chemical stability and ability to participate in hydrogen bonding with biological targets.[4] this compound serves as a key precursor for such molecules.

-

Opioid Ligand Synthesis: It is explicitly cited as a reagent used to synthesize novel opioid ligands with mixed agonist-antagonist properties, which are explored for creating analgesics with reduced tolerance and dependence profiles.[7]

-

Scaffold for Drug Discovery: The molecule provides a reliable scaffold for building libraries of compounds in the search for new therapeutic agents. For example, recent studies have identified benzyl carbamate moieties as inhibitors of key viral enzymes, such as the main protease (Mpro) of coronaviruses.[9]

Application Workflow Visualization

The logical flow of using this reagent in a synthetic campaign is depicted below.

Caption: General workflow for using the reagent in synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water. If irritation persists, seek medical attention.[6]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for synthetic precision. By providing a stable, mono-protected version of ethylenediamine, it allows researchers to construct complex molecules with greater control and efficiency. Its robust synthesis, well-defined properties, and proven utility in medicinal chemistry solidify its position as an indispensable component in the modern chemist's toolkit.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H15ClN2O2 | CID 12715871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 18807-71-1 [amp.chemicalbook.com]

- 7. This compound | 18807-71-1 [chemicalbook.com]

- 8. This compound(18807-71-1) 1H NMR [m.chemicalbook.com]

- 9. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 18807-71-1 this compound AKSci W4058 [aksci.com]

An In-Depth Technical Guide to Benzyl N-(2-aminoethyl)carbamate Hydrochloride: A Strategic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Bifunctional Linker

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological profiles. Benzyl N-(2-aminoethyl)carbamate hydrochloride, registered under CAS number 72080-83-2 for the free base and 18807-71-1 for the hydrochloride salt, has emerged as a critical and versatile bifunctional linker. This guide provides an in-depth technical overview of its properties, synthesis, and strategic applications, with a focus on enabling researchers to leverage its full potential in their synthetic endeavors.

At its core, this molecule masterfully combines a readily cleavable protecting group with a nucleophilic primary amine, separated by a flexible ethylenediamine spacer. The benzyloxycarbonyl (Cbz or Z) group offers robust protection for one of the amine functionalities, yet it can be selectively removed under various conditions, providing a crucial handle for sequential synthetic transformations.[1] The presence of a free primary amine on the other end of the ethyl spacer allows for a wide array of chemical modifications, making it an ideal scaffold for introducing diverse functionalities into a target molecule. This dual reactivity is the cornerstone of its utility in areas ranging from peptide synthesis to the construction of complex heterocyclic systems and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2][3][4]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is fundamental for the effective and safe handling of any chemical reagent.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 72080-83-2 (free base); 18807-71-1 (hydrochloride) | [5][6] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [5] |

| Molecular Weight | 230.69 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 169-172 °C | [6][7] |

| Solubility | Soluble in water, DMSO, and methanol. | [6] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C. | [7] |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a well-established procedure, typically involving the selective protection of one of the amino groups of ethylenediamine. A common and efficient method involves the deprotection of a doubly protected ethylenediamine precursor.

Experimental Protocol: Synthesis from N-Cbz-N'-Boc-ethylenediamine

This protocol provides a reliable method for the preparation of the title compound with a good yield.[6]

Reaction Scheme:

References

- 1. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 5. This compound | C10H15ClN2O2 | CID 12715871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 18807-71-1 [chemicalbook.com]

- 7. 18807-71-1 this compound AKSci W4058 [aksci.com]

An In-Depth Technical Guide to Benzyl N-(2-aminoethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Benzyl N-(2-aminoethyl)carbamate hydrochloride, a critical building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the compound's structural significance, a validated synthesis protocol, and its strategic application in constructing complex molecules.

Introduction and Strategic Significance

This compound is a mono-protected derivative of ethylenediamine. Its utility stems from the orthogonal protecting group strategy it embodies. The molecule features two primary amino groups, one of which is masked by a benzyloxycarbonyl (Cbz or Z) group, while the other remains a free primary amine, protonated as a hydrochloride salt.[1] This differential protection is paramount, allowing for sequential, site-selective reactions.

The Cbz group is relatively stable to acidic and basic conditions but can be readily removed via hydrogenolysis. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, rendering it a manageable white crystalline solid rather than a liquid free base.[2] These features make it an invaluable reagent in peptide synthesis, medicinal chemistry, and the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), where precise control over linker conjugation is essential.[2][3]

Physicochemical Properties and Chemical Structure

The compound's physical and chemical properties are summarized below. The molecular weight and formula correspond to the hydrochloride salt, which is the subject of this guide.

| Property | Value | Source(s) |

| IUPAC Name | benzyl N-(2-aminoethyl)carbamate;hydrochloride | |

| CAS Number | 18807-71-1 | [1][4][5][6][7][8][9] |

| Molecular Formula | C10H15ClN2O2 | [6][9] |

| Molecular Weight | 230.69 g/mol | [6][7][9] |

| Appearance | White crystalline solid | [2][7] |

| Melting Point | 169-172 °C | [2][4][7] |

| Solubility | Soluble in water | [2] |

| Storage | 2-8°C or long-term in a cool, dry place | [2][5][7] |

Chemical Structure Visualization

The structure below illustrates the key functional groups: the Cbz-protected amine, the phenyl ring, the ethyl linker, and the primary ammonium chloride group.

Caption: Chemical structure of this compound.

Exemplary Synthesis via Selective Deprotection

A common and efficient method for preparing the title compound involves the selective acidic deprotection of a dually protected ethylenediamine precursor. This protocol highlights the chemical principles of orthogonal protection.

Causality Behind Experimental Choices: The chosen precursor, benzyl tert-butyl ethane-1,2-dicarbamate, has two different protecting groups: a Cbz group and a tert-butoxycarbonyl (Boc) group. The Boc group is highly labile under acidic conditions, while the Cbz group is stable. This difference in reactivity is exploited to selectively remove the Boc group, yielding the desired mono-protected product. Using a solution of HCl in an organic solvent like ethyl acetate or methanol ensures a non-aqueous environment that facilitates the cleavage of the Boc group and the precipitation of the resulting hydrochloride salt.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology

This protocol is adapted from established laboratory procedures.[4]

-

Preparation: In a suitable reaction vessel, dissolve benzyl tert-butyl ethane-1,2-dicarbamate (1.0 eq) in anhydrous methanol (approx. 6-7 mL per gram of starting material).

-

Acidic Deprotection: To the stirred solution, add a solution of hydrogen chloride in ethyl acetate (commercially available, e.g., 4M solution) (1.5-2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 10-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Isolation: Upon completion, remove the solvent by concentration under reduced pressure using a rotary evaporator.

-

Final Product: The resulting solid is the desired product, this compound, which can be used directly or further purified by recrystallization if necessary. An approximate yield of 85% can be expected.[4]

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized product, the following analytical checks are crucial:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy should confirm the disappearance of the characteristic singlet at ~1.4 ppm corresponding to the nine protons of the Boc group's t-butyl moiety. The signals for the Cbz group's benzyl protons (~7.3 ppm) and methylene protons (~5.1 ppm) should remain.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 195.1, confirming the correct mass.

Key Application: A Linker for Bifunctional Molecules

The primary utility of this compound is as a precursor to linkers used in constructing bifunctional molecules. The free amine serves as the first attachment point. Subsequently, the Cbz group is removed to reveal a second amine, which can then be coupled to another molecular fragment.

Expertise in Application: This sequential coupling strategy is fundamental in the synthesis of PROTACs. The free amine of this compound can be acylated with a carboxylic acid derivative of a ligand for an E3 ubiquitin ligase (e.g., derivatives of pomalidomide or VHL ligands). Following this coupling, the Cbz group is removed via catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium on carbon catalyst). This unmasks the second primary amine, which is then available for amide bond formation with a ligand for the target protein of interest, thus completing the assembly of the bifunctional molecule.

Logical Relationship: Sequential Coupling Strategy

Caption: Logical workflow for using the reagent in sequential coupling.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.[7] It is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Measures: Adherence to the following precautions is mandatory for safe handling.

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10] |

| P264 | Wash skin thoroughly after handling.[5][10] |

| P271 | Use only outdoors or in a well-ventilated area.[5][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][10] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[5][10][11]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its well-defined structure, featuring a stable Cbz protecting group and a reactive primary amine, provides a reliable platform for the controlled, sequential assembly of complex molecular architectures. The straightforward synthesis and clear safety profile further enhance its status as a foundational building block for innovation in pharmaceutical and materials science.

References

- 1. This compound | C10H15ClN2O2 | CID 12715871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 72080-83-2,this compound | lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 18807-71-1 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. benzyl N-(2-aminoethyl)carbamate,hydrochloride | CAS 18807-71-1 | Sun-shinechem [sun-shinechem.com]

- 7. 18807-71-1 this compound AKSci W4058 [aksci.com]

- 8. This compound | 18807-71-1 [amp.chemicalbook.com]

- 9. This compound | 18807-71-1 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of N-Cbz-Ethylenediamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-ethylenediamine hydrochloride (CAS 18807-71-1) is a cornerstone bifunctional building block in modern organic synthesis, peptide chemistry, and drug development.[1][] Its value lies in the strategic combination of a stable, yet readily removable, carbobenzyloxy (Cbz) protecting group and a reactive primary amine, separated by a versatile ethylenediamine spacer. The hydrochloride salt form enhances stability and simplifies handling.[1][3] This guide deconstructs the "mechanism of action" of this reagent, not in a biological context, but by detailing its chemical reactivity and strategic function. We will explore the dual mechanisms that define its utility: the protective action of the Cbz group, including its application and cleavage, and the nucleophilic action of the terminal amine in key synthetic transformations. This document serves as a comprehensive resource, complete with mechanistic diagrams, comparative data, and field-proven experimental protocols to empower researchers in leveraging this versatile molecule to its full potential.

The Carbobenzyloxy (Cbz) Group: A Gatekeeper for Reactivity

The primary role of the carbobenzyloxy (Cbz or Z) group is to act as a temporary shield for one of the amine functionalities of the ethylenediamine core.[4] Introduced in the 1930s by Bergmann and Zervas, it was a pivotal development for controlled peptide synthesis.[4] Its stability under a range of conditions and its facile, selective removal make it an indispensable tool for preventing unwanted side reactions and directing synthetic pathways.

Mechanism of Amine Protection

The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5] The mechanism is a classic nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion generates the stable carbamate linkage.[4][6] A base is required to neutralize the HCl byproduct generated during the reaction.[4]

References

A Comprehensive Technical Guide to Benzyl N-(2-aminoethyl)carbamate Hydrochloride: Nomenclature, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(2-aminoethyl)carbamate hydrochloride is a versatile bifunctional molecule widely utilized as a key building block in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a primary amine and a carbamate-protected amine, offering a scaffold for the selective introduction of molecular complexity. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group allows for orthogonal protection strategies, a cornerstone of modern peptide and small molecule synthesis. This guide provides an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, detailed synthetic protocols, and its applications in the development of therapeutic agents.

Nomenclature and Identification: A Multiplicity of Synonyms

Navigating the scientific literature for information on this compound can be challenging due to the variety of names and identifiers used. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication in a research setting.

The compound is most accurately described by its IUPAC name: benzyl N-(2-aminoethyl)carbamate;hydrochloride [1]. However, it is frequently referred to by a number of semi-systematic and trivial names, often reflecting its structural components or its use as a protected form of ethylenediamine.

Common Synonyms in Literature:

-

N-Benzyloxycarbonyl-1,2-diaminoethane hydrochloride[1]

-

N-Z-Ethylenediamine hydrochloride[1]

-

N-Carbobenzoxy-1,2-diaminoethane Hydrochloride[1]

-

Z-EDA HCL[3]

-

N-1-Z-1,2-DIAMINOETHANE HCL[4]

-

Carbamic acid, (2-aminoethyl)-, phenylmethyl ester, monohydrochloride[1]

It is critical to distinguish the hydrochloride salt from its corresponding free base. The CAS numbers provide definitive identification:

-

72080-83-2: Benzyl N-(2-aminoethyl)carbamate (the free base)[4]

The following diagram illustrates the relationship between the different naming conventions and the core chemical structure.

Caption: Interrelationship of identifiers for this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 230.69 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 169-172 °C (lit.) | [3][5] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound. While full spectra are available from various suppliers and databases, typical chemical shifts are as follows:

-

¹H NMR: The proton NMR spectrum will characteristically show signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the two methylene groups of the ethylenediamine backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the benzyl and ethylenediamine moieties.

Researchers should always acquire their own analytical data for newly synthesized or purchased batches of this compound to ensure its quality for subsequent reactions. Spectroscopic data can be found in databases such as PubChem and from commercial suppliers.[1][6][7]

Synthesis of this compound

The synthesis of this compound is a well-established process. The most common and direct approach involves the selective mono-N-protection of ethylenediamine with benzyl chloroformate (Cbz-Cl). An alternative route involves the deprotection of a doubly protected ethylenediamine derivative.

Protocol 1: Selective Mono-N-Cbz Protection of Ethylenediamine

This protocol is based on the classical Schotten-Baumann reaction conditions, which are widely used for the N-protection of amines.[8] The key to achieving mono-protection is the use of an excess of the diamine relative to the protecting group precursor, which statistically favors the formation of the mono-substituted product.

Materials:

-

Ethylenediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) solution

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylenediamine (typically 2-4 equivalents) in a mixture of THF and water (e.g., 2:1 v/v). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add sodium bicarbonate (at least 2 equivalents relative to Cbz-Cl) to the solution. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Cbz-Cl Addition: Slowly add a solution of benzyl chloroformate (1 equivalent) in THF to the reaction mixture via the addition funnel over a period of 1-2 hours. Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for several hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the Cbz-Cl is consumed.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layer contains the mono-Cbz-protected ethylenediamine. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Salt Formation: The crude product is purified by silica gel column chromatography. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent until precipitation is complete. The resulting solid is collected by filtration and dried under vacuum.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Deprotection of a Di-protected Ethylenediamine

This method provides an alternative route, particularly if a precursor like N-Boc, N'-Cbz-ethylenediamine is readily available. The selective removal of the Boc group under acidic conditions leaves the Cbz group intact.[3]

Materials:

-

N-Boc, N'-Cbz-ethylenediamine (benzyl tert-butyl ethane-1,2-dicarbamate)

-

Methanol (MeOH)

-

Hydrochloric acid in ethyl acetate (HCl/EtOAc) or another suitable solvent

Experimental Procedure:

-

Dissolution: Dissolve N-Boc, N'-Cbz-ethylenediamine (1 equivalent) in methanol.

-

Acidolysis: Add a solution of HCl in ethyl acetate (or a similar solvent) to the methanolic solution. The acid will cleave the acid-labile Boc group, while the Cbz group remains stable under these conditions.

-

Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 10 hours) until the deprotection is complete, as monitored by TLC or LC-MS.[3]

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is the desired this compound. This method often yields a clean product that may not require further purification.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics. Its utility stems from the ability to use the free primary amine as a nucleophile for further elaboration, while the Cbz-protected amine remains unreactive until a later deprotection step.

Synthesis of Opioid Ligands

A significant application of this compound is in the synthesis of novel opioid receptor ligands.[3] The ethylenediamine backbone can be incorporated into more complex scaffolds to generate molecules with mixed agonist-antagonist properties at opioid receptors. These compounds are of interest in the development of analgesics with a reduced potential for tolerance and dependence.[3]

General Intermediate in Medicinal Chemistry

The mono-protected ethylenediamine scaffold is a common motif in medicinal chemistry. The free amine can be acylated, alkylated, or used in reductive amination reactions to append various pharmacophores. For instance, it has been used in the synthesis of inhibitors for enzymes such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[9] The general synthetic utility is depicted below.

Caption: General synthetic utility in medicinal chemistry.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for chemical synthesis, particularly in the realm of drug discovery. Its utility is underscored by the vast number of synonyms found in the literature, highlighting its widespread use. A clear understanding of its nomenclature, properties, and synthetic methodologies is essential for any researcher working with this compound. The protocols and applications outlined in this guide provide a solid foundation for its effective and safe use in the laboratory, paving the way for the development of novel and impactful therapeutic agents.

References

- 1. This compound | C10H15ClN2O2 | CID 12715871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Cbz-ethylenediamine hydrochloride 97.00% | CAS: 18807-71-1 | AChemBlock [achemblock.com]

- 3. This compound | 18807-71-1 [chemicalbook.com]

- 4. Cas 72080-83-2,this compound | lookchem [lookchem.com]

- 5. N-Cbz-ethylenediamine hydrochloride, CAS No. 72080-83-2 - iChemical [ichemical.com]

- 6. This compound(18807-71-1) 1H NMR [m.chemicalbook.com]

- 7. 18807-71-1|this compound|BLD Pharm [bldpharm.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Building Block: A Guide to the Discovery, Synthesis, and Significance of Mono-Protected Ethylenediamines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine, a fundamental C2 building block in chemical synthesis, possesses two primary amine functionalities that offer immense potential for constructing complex molecules.[1] However, this dual reactivity presents a significant challenge: the lack of selectivity in chemical reactions. This guide provides a comprehensive exploration of mono-protected ethylenediamines, the elegant solution to this synthetic puzzle. We will delve into the discovery and rationale behind key amine protecting groups, provide detailed, field-proven protocols for the selective synthesis of N-Boc- and N-Cbz-ethylenediamine, and discuss their critical role as versatile scaffolds in drug discovery and development. This document serves as a technical resource for researchers, offering both foundational knowledge and practical methodologies for leveraging these essential reagents in multi-step organic synthesis.

Introduction: The Diamine Dilemma

Ethylenediamine is a widely used precursor in the synthesis of pharmaceuticals, agrochemicals, and chelating agents.[1] Its structure, C₂H₄(NH₂)₂, provides two nucleophilic sites, which is advantageous for creating polymers or symmetrical molecules. However, for the synthesis of complex, asymmetrical molecules—a cornerstone of modern drug development—the ability to functionalize each amine group independently is paramount.

Attempting to react an unprotected ethylenediamine with one equivalent of an electrophile typically results in a statistical mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct. This lack of control leads to low yields of the target molecule and creates significant purification challenges. The solution lies in the strategic use of protecting groups, which temporarily "mask" one amine, rendering it inert and directing reactivity to the free amine. This concept of selective monofunctionalization is central to the utility of ethylenediamine in advanced organic synthesis.[2]

The Solution: Key Amine Protecting Groups

The development of reliable amine protecting groups revolutionized peptide synthesis and has been widely adopted in broader organic chemistry.[3] An ideal protecting group must be easy to introduce, stable under a variety of reaction conditions, and readily removable under specific, mild conditions that do not affect other functional groups in the molecule—a concept known as orthogonal protection.[4] For mono-protecting ethylenediamine, two groups have become ubiquitous: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.

-

The Boc Group (tert-butyloxycarbonyl): Introduced via di-tert-butyl dicarbonate (Boc₂O), the Boc group is a robust protecting group, stable to basic conditions and nucleophiles.[5] Its key advantage is its lability under acidic conditions (e.g., using trifluoroacetic acid or HCl), which liberates the free amine along with the harmless byproducts isobutylene and carbon dioxide.[6][7][8]

-

The Cbz Group (benzyloxycarbonyl): The Cbz group, introduced by Max Bergmann and Leonidas Zervas, is installed using benzyl chloroformate (Cbz-Cl).[3] It is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[9][10] This deprotection method is exceptionally mild and yields only toluene and carbon dioxide as byproducts, making it orthogonal to the acid-labile Boc group.[8][10]

Caption: Logical flow from uncontrolled reaction to selective mono-functionalization.

Synthetic Methodologies for Mono-Protection

Achieving high selectivity for mono-protection over di-protection is the primary challenge. The key is to control the stoichiometry and reactivity of the reagents.

Synthesis of N-Boc-ethylenediamine

The reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) can yield both mono- and di-protected products. Several protocols have been developed to maximize the yield of the desired mono-Boc derivative.[2]

Protocol 1: Slow Addition to Excess Diamine

This method relies on statistical control by using a large excess of the diamine to ensure the Boc₂O molecule is more likely to encounter an unprotected ethylenediamine molecule than a mono-protected one.[2]

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylenediamine (5.0 equivalents) in a suitable solvent like dichloromethane (DCM) or methanol. Cool the solution to 0°C in an ice bath.

-

Step 2: Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent. Add this solution dropwise to the cooled, stirring ethylenediamine solution over 1-2 hours. Maintaining a low temperature is critical to control the exothermic reaction.[2]

-

Step 3: Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Step 4: Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylenediamine. The residue can be purified by column chromatography on silica gel to isolate the pure N-Boc-ethylenediamine.[11]

Protocol 2: In Situ Mono-protonation

A more elegant approach involves the in situ formation of ethylenediamine monohydrochloride. The protonated ammonium group is no longer nucleophilic, effectively protecting one amine and directing the Boc₂O to react solely with the free amine.[12]

-

Step 1: Mono-protonation: Dissolve ethylenediamine (1.0 equivalent) in a solvent such as methanol. Cool to 0°C. Slowly add one equivalent of hydrochloric acid (e.g., as a solution in dioxane) to form the mono-salt.

-

Step 2: Boc Protection: To this solution, add di-tert-butyl dicarbonate (1.0 equivalent) and a base (e.g., triethylamine, 1.0 equivalent) to neutralize the HCl released during the reaction.

-

Step 3: Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). The work-up typically involves an aqueous wash to remove salts, followed by extraction with an organic solvent, drying, and concentration to yield the product, which is often pure enough for subsequent steps without chromatography.[12]

Caption: Reaction scheme for the synthesis of N-Boc-ethylenediamine.

Synthesis of N-Cbz-ethylenediamine Hydrochloride

Similar to Boc protection, the Cbz group is installed using benzyl chloroformate. The resulting product is often isolated as a hydrochloride salt, which improves its stability and handling.

Protocol: Synthesis from Orthogonally Protected Diamine

A common and high-yielding method involves the selective deprotection of an orthogonally protected starting material, such as N-Boc, N'-Cbz-ethylenediamine.[13]

-

Step 1: Dissolution: Dissolve benzyl tert-butyl ethane-1,2-dicarbamate (1.0 equivalent) in a suitable solvent like methanol or ethyl acetate.[13]

-

Step 2: Selective Deprotection: Add an acidic solution, such as HCl in ethyl acetate or HCl in dioxane, to the mixture. This condition will selectively cleave the acid-labile Boc group while leaving the Cbz group intact.[8][13]

-

Step 3: Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 10-12 hours) until TLC or LC-MS analysis confirms the complete removal of the Boc group.[13]

-

Step 4: Isolation: Remove the solvent under reduced pressure. The resulting solid is the desired N-benzyloxycarbonyl ethylenediamine hydrochloride, which can often be used without further purification.[13]

Caption: Synthesis of N-Cbz-ethylenediamine HCl via selective Boc deprotection.

Characterization and Quality Control

Confirming the structure and purity of the mono-protected product is a critical step. A combination of analytical techniques is employed for full characterization.[14]

| Technique | Purpose | Key Diagnostic Signals |

| ¹H NMR | Structural Elucidation | For N-Boc: A sharp singlet at ~1.4 ppm (9H) for the tert-butyl group. Methylene protons appear as distinct multiplets. For N-Cbz: A multiplet at ~7.3 ppm (5H) for the aromatic protons and a singlet at ~5.1 ppm (2H) for the benzylic protons.[14] |

| ¹³C NMR | Carbon Skeleton Confirmation | For N-Boc: Signals around 80 ppm (quaternary C) and 28 ppm (methyl C's). For N-Cbz: Aromatic signals (127-136 ppm) and the benzylic carbon (~67 ppm).[14] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the molecular ion peak (M+H)⁺ corresponding to the exact mass of the mono-protected compound, confirming successful mono-substitution. |

| FTIR Spectroscopy | Functional Group Analysis | Shows characteristic N-H stretching bands (around 3300-3400 cm⁻¹) for the free amine and the protected amine (carbamate), and a strong C=O stretch (around 1680-1700 cm⁻¹) for the carbamate group. |

| HPLC | Purity Assessment | Used to determine the purity of the sample and quantify any remaining starting material or di-protected byproduct. |

The Significance in Drug Discovery and Development

Mono-protected ethylenediamines are not just synthetic curiosities; they are enabling reagents that have profoundly impacted medicinal chemistry and drug development.

Versatile Scaffolds and Linkers

The mono-protected diamine structure provides a perfect scaffold for building molecular complexity. The free amine can be functionalized via reactions like acylation, reductive amination, or arylation. Subsequently, the protecting group can be removed to reveal a new primary amine, which can then undergo a second, different transformation. This stepwise approach is fundamental to creating libraries of compounds for screening and developing structure-activity relationships (SAR).[15][16]

References

- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE | 18807-71-1 [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Amine Protection Using the Carboxybenzyl (Cbz) Group

Abstract

In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and complex molecule construction for drug development, the strategic use of protecting groups is a cornerstone of success.[1][2] Among the arsenal of functionalities available for the temporary masking of reactive amine groups, the Carboxybenzyl (Cbz or Z) group holds a place of historical and practical significance.[3][4] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group revolutionized peptide synthesis by enabling the controlled, stepwise assembly of amino acids.[4] This guide provides a comprehensive technical overview of the Cbz protecting group, from the fundamental principles of its installation and cleavage to field-proven experimental protocols and troubleshooting insights. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource for the effective application of Cbz chemistry in the laboratory.

The Cbz Group: A Strategic Overview

The Carboxybenzyl group, systematically named benzyloxycarbonyl, is a carbamate-based protecting group for amines.[4][5] Its utility stems from a unique combination of stability and selective lability. The Cbz group is robust under a variety of reaction conditions, yet it can be cleaved under specific, mild conditions, a property known as orthogonality.[5] This allows for the deprotection of the amine without disturbing other protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl), which are acid and base-labile, respectively.[1][5][6]

Core Attributes of the Cbz Group

| Feature | Description | Relevance in Synthesis |

| Structure | Benzyloxycarbonyl | The benzyl group is key to its primary deprotection method. |

| Protection Reagent | Benzyl Chloroformate (Cbz-Cl or Z-Cl) | A highly reactive reagent for efficient amine protection.[5][7] |

| Deprotection Methods | Catalytic Hydrogenolysis, Strong Acids, Transfer Hydrogenation | Offers multiple pathways for removal, adaptable to substrate sensitivities.[3][4][5] |

| Orthogonality | Stable to conditions used for Boc and Fmoc removal. | Crucial for complex, multi-step syntheses with various protected functional groups.[5] |

| Applications | Peptide Synthesis, Natural Product Synthesis, Drug Discovery | A versatile tool for the protection of primary and secondary amines.[4][8] |

The Choice of Cbz: A Comparative Perspective

The selection of an amine protecting group is a critical decision in the design of a synthetic route. The Cbz group offers a distinct set of advantages and disadvantages when compared to the more contemporary Boc and Fmoc groups.

| Protecting Group | Deprotection Condition | Key Advantages | Common Limitations |

| Cbz (Carboxybenzyl) | Hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH)[4][5] | Stable to a wide range of conditions; orthogonal to acid- and base-labile groups.[5] | Incompatible with substrates containing reducible functional groups (e.g., alkenes, alkynes, nitro groups); catalyst poisoning by sulfur-containing compounds.[9][10] |

| Boc (tert-Butoxycarbonyl) | Acid-labile (e.g., TFA)[1] | Well-suited for solid-phase peptide synthesis (SPPS); robust and well-established protocols. | Requires strong acids for cleavage, which can be detrimental to sensitive substrates.[1] |

| Fmoc (Fluorenylmethyloxycarbonyl) | Base-labile (e.g., 20% piperidine in DMF)[1] | Milder deprotection conditions; automation-friendly for SPPS. | Potential for side reactions like diketopiperazine formation at the dipeptide stage.[1] |

The Chemistry of Cbz Protection

The introduction of the Cbz group onto an amine is a straightforward and high-yielding transformation. The most common reagent for this purpose is benzyl chloroformate (Cbz-Cl).[5][7]

Mechanism of Cbz Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion, a good leaving group, results in the formation of the stable carbamate. The reaction liberates hydrochloric acid, which necessitates the presence of a base to neutralize the acid and drive the reaction to completion.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. grokipedia.com [grokipedia.com]

- 9. benchchem.com [benchchem.com]

- 10. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]

Methodological & Application

Application Note: Strategic Use of Benzyl N-(2-aminoethyl)carbamate Hydrochloride in Advanced Peptide Synthesis

Abstract

Benzyl N-(2-aminoethyl)carbamate hydrochloride is a bifunctional reagent of significant utility in modern peptide synthesis and drug development. It serves as a versatile building block for introducing a primary amino group at a defined position within a peptide sequence, enabling the synthesis of modified peptides, peptidomimetics, and complex conjugates.[1] The molecule features a terminal primary amine nucleophile, masked by a carbobenzyloxy (Cbz or Z) protecting group, which is orthogonal to standard Boc and Fmoc solid-phase peptide synthesis (SPPS) chemistries.[2] Its hydrochloride salt form enhances stability and handling. This guide provides an in-depth exploration of the reagent's mechanistic advantages, detailed protocols for its incorporation and selective deprotection, and a discussion of downstream applications for researchers, chemists, and drug development professionals.

The Reagent at a Glance: Properties and Strategic Value

This compound provides a strategic tool for peptide modification. Its structure is purposefully designed for controlled, sequential chemical transformations.

Chemical Structure:

Caption: Key functional components of the reagent.

Physicochemical Properties

| Property | Value |

| CAS Number | 18807-71-1[3][4] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ |

| Molecular Weight | 230.69 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, Methanol |

| Storage | Store at -20°C, desiccated |

The Role of the Carbobenzyloxy (Cbz) Protecting Group

The Cbz group is a cornerstone of peptide chemistry, introduced by Bergmann and Zervas.[5] Its primary function is to "mask" the nucleophilicity of the primary amine, preventing it from engaging in undesired reactions, such as self-condensation or reacting out of sequence during peptide chain elongation.[5]

Key advantages of the Cbz group in this context include:

-

Robust Stability: It is stable under the basic conditions used for Fmoc-group removal and the acidic conditions for Boc-group removal, establishing its orthogonality.[2][6]

-

Facile and Selective Removal: The Cbz group is efficiently cleaved under mild catalytic hydrogenolysis conditions, which do not affect most other protecting groups used in peptide synthesis.[7][8] This selective deprotection unmasks the primary amine at the desired stage for further functionalization.

The Ethylenediamine Core

The ethylenediamine backbone serves as a short, flexible linker. Incorporating this unit into a peptide can:

-

Introduce a specific point for conjugation of other molecules (e.g., fluorophores, PEG chains, cytotoxic drugs).[9][10]

-

Act as a scaffold in the design of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved stability or activity.[1][11]

-

Serve as a building block for Proteolysis Targeting Chimeras (PROTACs), where it can link a target-binding moiety to an E3 ligase ligand.[12]

Core Application: Incorporation into a Peptide Sequence via SPPS

The most common application involves coupling this compound to the N-terminus of a resin-bound peptide chain. The free amino group of the reagent acts as the nucleophile, attacking the activated carboxyl group of the terminal amino acid on the solid support.

Caption: Workflow for coupling the reagent in SPPS.

Protocol 1: Solid-Phase Amide Coupling

This protocol details the coupling of the reagent to a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

-

Resin-bound peptide with a free N-terminal amine.

-

This compound.

-

N,N'-Diisopropylethylamine (DIPEA).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Anhydrous N,N-Dimethylformamide (DMF).

-

Dichloromethane (DCM).

-

Standard solid-phase synthesis vessel and shaker.

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF and wash thoroughly with DMF.[2]

-

Coupling Cocktail Preparation: In a separate vial, dissolve this compound (2.0 eq relative to resin loading) and HATU (1.95 eq) in anhydrous DMF. Add DIPEA (4.0 eq) to neutralize the hydrochloride salt and activate the coupling agent. Briefly vortex the mixture.

-

Coupling Reaction: Add the prepared coupling cocktail to the peptide-resin in the reaction vessel.

-

Incubation: Shake the vessel at room temperature for 2-4 hours.

-

Monitoring: To monitor reaction completion, a small sample of resin beads can be removed and subjected to a Kaiser test. A negative (yellow) result indicates the successful consumption of the primary amine on the peptide.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

-

Proceed: The resin is now ready for the next step, which could be peptide cleavage from the resin or selective deprotection of the newly introduced Cbz group.

Selective Deprotection of the Cbz Group

The key to the utility of this reagent is the ability to selectively remove the Cbz group, revealing a primary amine for further modification while the rest of the peptide (including acid-labile side-chain protecting groups) remains intact. The gold standard for Cbz removal is catalytic hydrogenolysis.[13][14]

Mechanism: Catalytic Hydrogenolysis

This reaction involves the use of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source to cleave the benzylic C-O bond of the carbamate.[15] The reaction is clean, with the primary byproducts being toluene and carbon dioxide.

Catalytic Transfer Hydrogenation: A safer and often more convenient alternative to using flammable hydrogen gas is catalytic transfer hydrogenation.[15][16] In this method, a hydrogen donor molecule, such as ammonium formate or cyclohexene, transfers hydrogen to the substrate in the presence of the palladium catalyst.[17]

Protocol 2: On-Resin Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol is designed for removing the Cbz group while the modified peptide is still attached to the solid support.

Materials:

-

Peptide-resin from Protocol 1.

-

Palladium on carbon (10% Pd/C), catalyst.

-

Ammonium formate (HCOONH₄).

-

Solvent: A mixture of DMF and Methanol (MeOH) is often effective.

-

Inert gas (Argon or Nitrogen).

Procedure:

-

Resin Preparation: Swell the Cbz-protected peptide-resin in the chosen solvent (e.g., DMF/MeOH 1:1) for 30 minutes in the reaction vessel.

-

Reagent Addition: Add ammonium formate (5-10 eq relative to the substrate) to the vessel.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (approx. 0.1 to 0.2 times the weight of the resin). Caution: Pd/C can be pyrophoric; handle with care under an inert atmosphere if dry.

-

Reaction: Seal the vessel and shake gently at room temperature. The reaction progress can be monitored by taking small resin samples and testing for the presence of a free primary amine (e.g., with the Kaiser test). The reaction is typically complete within 2-6 hours.

-

Catalyst Removal: Once complete, drain the solvent and wash the resin extensively with DMF to remove all traces of the palladium catalyst and byproducts. A filtration step through a pad of Celite may be necessary if catalyst fines are present.[10]

-

Final Wash: Wash the resin sequentially with MeOH (3x) and DCM (3x) and dry under vacuum. The peptide now has a free primary amine ready for downstream applications.

Downstream Applications and Further Modifications

The newly exposed primary amine is a versatile chemical handle for a wide array of modifications, significantly expanding the functional possibilities of the synthetic peptide.

Caption: Potential modifications after Cbz deprotection.

Examples of Downstream Applications:

-

Bioconjugation: The amine can be reacted with N-hydroxysuccinimide (NHS) esters of fluorescent dyes, biotin, or other reporter tags.[10]

-

PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic profile (e.g., solubility, in vivo half-life) of a therapeutic peptide.

-

Synthesis of Branched or Cyclic Peptides: The amine can serve as an attachment point for another peptide chain or be used to form an intramolecular amide bond with a C-terminal carboxyl group or an acidic amino acid side chain.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Coupling (Protocol 1) | - Insufficient activation of the resin-bound peptide.- Incomplete neutralization of the hydrochloride salt.- Steric hindrance at the coupling site. | - Increase coupling time and/or temperature.- Use a more potent coupling agent like COMU.- Ensure at least 2 equivalents of base (DIPEA) are used per equivalent of the reagent's HCl salt. |

| Incomplete Cbz Deprotection (Protocol 2) | - Catalyst poisoning (e.g., by sulfur-containing residues like Met, Cys).- Inactive catalyst.- Insufficient hydrogen donor. | - If sulfur is present, use a large excess of catalyst and donor.- Use fresh, high-quality Pd/C catalyst.- Increase the equivalents of ammonium formate and extend the reaction time. |

| Peptide Degradation | - Harsh deprotection conditions. | - Ensure the reaction is run at room temperature.- Avoid overly acidic or basic conditions during workup. |

Conclusion

This compound is a powerful and versatile reagent for peptide chemists. Its value lies in the strategic combination of a flexible ethylenediamine linker and the orthogonally-protected Cbz group. By enabling the controlled introduction of a reactive primary amine at a specific site, this building block opens the door to the rational design and synthesis of a vast range of complex, functionalized peptides and peptidomimetics for research, diagnostics, and therapeutic development.

References

- 1. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 18807-71-1 this compound AKSci W4058 [aksci.com]

- 4. 18807-71-1|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jopcr.com [jopcr.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bachem.com [bachem.com]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of PROTAC® Linkers Using Benzyl N-(2-aminoethyl)carbamate Hydrochloride

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein degradation. These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system. A PROTAC simultaneously binds a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the POI.[1][2][]

A PROTAC molecule is comprised of three distinct components: a warhead for the POI, a ligand for the E3 ligase, and a chemical linker that connects the two.[4][5] While significant focus is placed on the design of the two ligands, the linker is not merely a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, influencing crucial parameters such as:

-

Ternary Complex Stability: The length, rigidity, and geometry of the linker dictate the orientation of the POI and E3 ligase, which is paramount for efficient ternary complex formation and subsequent ubiquitination.[1][6]

-

Physicochemical Properties: The linker's composition affects the molecule's solubility, cell permeability, and overall pharmacokinetic profile.[7][8] Linkers rich in polyethylene glycol (PEG) motifs, for example, can enhance aqueous solubility.[2][7]

-

Selectivity and Degradation Efficiency: Subtle changes in linker attachment points or composition can dramatically alter degradation potency (DC50) and selectivity.[]

This application note provides a detailed guide on utilizing Benzyl N-(2-aminoethyl)carbamate hydrochloride as a strategic building block for the synthesis of versatile and effective PROTAC linkers.

Featured Building Block: this compound

This compound (CAS: 18807-71-1) is a highly valuable reagent for constructing PROTAC linkers.[9] Its utility stems from its bifunctional nature, presenting a primary amine at one end and a carbobenzyloxy (Cbz or Z) protected amine at the other.

Key Advantages:

-

Orthogonal Protection: The Cbz group is a robust amine protecting group that is stable to a wide range of reaction conditions used for peptide coupling and linker elongation, yet it can be removed under specific, non-harsh conditions.[10][11] This orthogonality is crucial when the other end of the linker or the conjugated ligands contain acid-labile groups (like Boc) or base-labile groups (like Fmoc).[12]

-

Defined Linker Extension: It provides a discrete two-carbon unit with a terminal primary amine ready for initial conjugation, typically via amide bond formation.

-

Versatility Post-Deprotection: Once the Cbz group is removed, the newly revealed primary amine serves as a reactive handle for subsequent conjugation to the second ligand or for further linker extension.

Below is a diagram illustrating the general workflow for incorporating this building block into a PROTAC structure.

Experimental Protocols

Protocol 1: Amide Coupling of Benzyl N-(2-aminoethyl)carbamate to a Carboxylic Acid-Bearing Ligand

This protocol details the initial conjugation step, forming an amide bond between a ligand (e.g., an E3 ligase ligand like a thalidomide derivative) and the primary amine of the linker building block.

Rationale: Standard peptide coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and scavenge the acid byproduct of the reaction. Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants.

Materials:

| Reagent | M.W. | Stoichiometry |

|---|---|---|

| Ligand-COOH (e.g., Pomalidomide-acid) | Varies | 1.0 eq |

| Benzyl N-(2-aminoethyl)carbamate HCl | 232.70 | 1.1 eq |

| HATU (Coupling Reagent) | 380.23 | 1.2 eq |

| DIPEA (Base) | 129.24 | 3.0 eq |

| Anhydrous Dimethylformamide (DMF) | - | Solvent |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Ligand-COOH (1.0 eq).

-

Dissolve the ligand in a minimal amount of anhydrous DMF.

-

Add this compound (1.1 eq) and HATU (1.2 eq) to the solution.

-

Slowly add DIPEA (3.0 eq) to the stirring mixture. The solution may become cloudy initially.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ligand is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the Cbz-protected intermediate.

-

Validation: Confirm the structure and purity of the product by ¹H NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Cbz Deprotection via Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to reveal the terminal primary amine, which is essential for the final conjugation step.

Rationale: The Cbz group is cleaved by catalytic hydrogenation.[11] Palladium on carbon (Pd/C) is the catalyst, and hydrogen gas (H₂) is the reducing agent. The reaction breaks the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as byproducts.[10] Methanol is a common solvent for this transformation.

Materials:

| Reagent | M.W. | Stoichiometry |

|---|---|---|

| Cbz-Protected Intermediate | Varies | 1.0 eq |

| Palladium on Carbon (10 wt. % Pd) | - | ~10 mol % |

| Hydrogen (H₂) Gas | 2.02 | Excess |

| Methanol (MeOH) or Ethyl Acetate (EtOAc) | - | Solvent |

Step-by-Step Procedure:

-

Dissolve the Cbz-protected intermediate (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add Pd/C (10 mol %) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.

-

Securely attach a balloon filled with H₂ gas to the flask.

-

Evacuate the flask with a vacuum and backfill with H₂ from the balloon. Repeat this purge cycle three times.

-

Stir the reaction vigorously under the H₂ atmosphere (balloon pressure) at room temperature.

-

In-Process Control: Monitor the reaction by TLC or LC-MS. The product amine will have a much lower Rf on the TLC plate. The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the Celite pad with the catalyst to dry, as it can ignite in air. Wash the pad thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate. This product is often used in the next step without further purification if it is sufficiently pure.

-

Validation: Confirm the complete removal of the Cbz group via ¹H NMR (disappearance of benzyl protons) and mass spectrometry.

Troubleshooting and Scientist's Insights

| Problem | Potential Cause | Recommended Solution |

| Protocol 1: Incomplete amide coupling. | Insufficient activation of the carboxylic acid or degradation of the coupling reagent. | Ensure all reagents and solvents are anhydrous. Consider using a different coupling reagent like T3P® or COMU. |

| Protocol 1: Low yield after purification. | The product might be partially soluble in the aqueous layers during work-up. | Minimize the volume of aqueous washes or perform a back-extraction of the combined aqueous layers with ethyl acetate. |

| Protocol 2: Stalled or incomplete deprotection. | The catalyst may be poisoned or inactive. This can occur if the substrate contains sulfur or certain heterocycles. | Use a fresh batch of catalyst. If catalyst poisoning is suspected, consider alternative deprotection methods such as using HBr in acetic acid, though this is a harsher condition.[10] |

| Protocol 2: Product instability. | The free diamine linker can sometimes be unstable or prone to side reactions (e.g., cyclization). | It is often best practice to use the deprotected amine intermediate immediately in the subsequent reaction without prolonged storage. |

Conclusion

This compound is a robust and versatile building block for the modular synthesis of PROTAC linkers. Its orthogonally protected amine functionalities allow for controlled, stepwise construction of the linker, providing a reliable method for connecting POI and E3 ligase ligands. The protocols outlined in this note offer a validated starting point for researchers to assemble PROTACs, enabling the systematic exploration of linker composition and length to optimize degradation activity.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. nbinno.com [nbinno.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Benzyl N-(2-aminoethyl)carbamate Hydrochloride in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of a Versatile Linker in Modern Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, stands as a cornerstone of modern therapeutic and diagnostic development. From antibody-drug conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs), the ability to precisely connect molecular entities is paramount. The choice of a linker is a critical determinant of the conjugate's stability, solubility, and biological function. Benzyl N-(2-aminoethyl)carbamate hydrochloride, also known by synonyms such as N-Cbz-ethylenediamine hydrochloride, has emerged as a valuable bifunctional linker, particularly in the synthesis of PROTACs.[1][2]